4,4'-Dihydroxydiphenyl ether

Liquid Crystalline Polymers Thermotropic Poly(ester-imide)s Polymer Melt Processability

Sourcing a rigid diphenol that balances thermal stability with melt processability remains a bottleneck for advanced polymer R&D. 4,4'-Dihydroxydiphenyl ether (DHDPE) directly resolves this with its ether-bridged architecture: - Enables mobile nematic melt phases for self-reinforcing liquid crystalline poly(ester-imide) fibers. - Fully brominates to an octabromo derivative, delivering high bromine content for polymer-bound flame retardants. - Forms poly(arylene ether) single-ion conductors achieving stable discharge capacity of 96 mAh/g over 100 cycles at 0.5 C. Supplied with full Certificate of Analysis; ambient shipment for standard research quantities. Bulk packaging and custom purity grades available upon request.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 1965-09-9
Cat. No. B147377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dihydroxydiphenyl ether
CAS1965-09-9
Synonymsp.p-Oxydiphenol
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=CC=C(C=C2)O
InChIInChI=1S/C12H10O3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H
InChIKeyNZGQHKSLKRFZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dihydroxydiphenyl ether for High-Performance Polymers


4,4'-Dihydroxydiphenyl ether (DHDPE, CAS 1965-09-9), also known as 4,4'-oxydiphenol, is an aromatic diphenol featuring a central ether bridge linking two 4-hydroxyphenyl groups [1]. This compound serves as a critical monomer for synthesizing high-performance thermoplastics such as poly(ether ether ketone) (PEEK), polyimides, and polysulfones [2]. Its defining structural characteristic—a rigid yet conformationally flexible aromatic ether linkage—confers upon derived polymers an unusual combination of high thermal stability, internal plasticization, and desirable melt processability compared to other common diphenol monomers like bisphenol A or hydroquinone [3].

Polymer Architecture Enables high‑performance thermoplastics: PEEK, polyimides, polysulfones
Thermal & Processing Rigid ether bridge provides thermal stability with internal plasticization
Monomer Differentiation Distinct from BPA and hydroquinone; supports liquid crystalline and flame‑retardant derivatives

4,4'-Dihydroxydiphenyl ether Substitution Limitations


Simple in-class substitution is not feasible due to the profound impact of the central bridging unit on polymer architecture and properties. While bisphenol A (BPA) and hydroquinone are common diphenol monomers, their resulting polymer chains exhibit fundamentally different chain flexibility, thermal behavior, and mesophase formation. The ether bridge of DHDPE imparts a unique combination of rigidity and 'internal plasticization' that lowers melt viscosity without sacrificing thermal stability [1]. In contrast, BPA's bulky isopropylidene group introduces a kinked, less rigid structure, and hydroquinone's direct connection yields a more rod-like, higher-melting, and often less processable polymer [2]. The quantitative evidence below demonstrates that these structural differences translate into distinct and quantifiable performance metrics in liquid crystallinity, thermal stability, and flame retardancy, making generic substitution a high-risk proposition for achieving target material specifications.

DHDPE
Ether bridgeRigid, internal plasticization
Mesophase abilityForms mobile nematic melt
Oxidative stabilityNo alkyl pendant groups
Bisphenol A
Isopropylidene bridgeKinked, less rigid chain
Mesophase abilityNo mobile nematic phase reported
Oxidative stabilityOxidizable alkyl groups present
Hydroquinone
Direct phenyl connectionRod‑like, often less processable
Mesophase abilityMay not form stable nematic phase
Thermal behaviorHigher melting, may shift melt processability

Chain flexibility, mesophase formation, and oxidative stability profiles may shift significantly; direct substitution can compromise target material specifications.

4,4'-Dihydroxydiphenyl ether Performance Metrics


Mobile Nematic Melt Phase Induction

In a direct comparative study of thermotropic poly(ester-imide)s synthesized from the same trimellitimide monomer, the polyester incorporating 4,4'-dihydroxydiphenyl ether (DHDPE) formed a mobile nematic melt phase, a highly desirable state for melt processing into ordered structures. In contrast, polyesters made with comparators like bisphenol A, 4,4'-dihydroxy-diphenylsulphide, and phenol-phthalein failed to form a mobile nematic phase [1].

Nematic melt formation
Head‑to‑head
Mobile nematic phase vs. No mobile phase (BPA, sulphide, phthalein)
Enables melt‑processable LCP research.
Poly(ester‑imide) homopolymers, DSC/PLM.
Liquid Crystalline Polymers Thermotropic Poly(ester-imide)s Polymer Melt Processability

Enhanced Thermal-Oxidative Stability over Bisphenol A

Polymers derived from DHDPE exhibit superior thermal and oxidative stability compared to those made from bisphenol A (BPA). This is attributed to the absence of oxidizable alkyl pendant groups (the isopropylidene bridge in BPA) in DHDPE's structure, which consists solely of stable aromatic and ether moieties [1]. While the patent literature qualitatively describes this advantage, the inherent stability is further quantified in the next evidence item regarding flame retardant derivatives.

Thermal‑oxidative stability
Class‑level inference
Absence of oxidizable alkyl groups suggests higher intrinsic stability vs. BPA.
Supports high‑temperature application screening.
Structural inference; confirm under target conditions.
Polymer Thermal Stability Flame Retardancy Polycarbonate Synthesis

Higher Bromine Content in Flame Retardants

As a precursor for reactive flame retardants, DHDPE provides a significant advantage over bisphenol A (BPA). When fully brominated, DHDPE yields octabromo-4,4'-dihydroxydiphenyl ether, whereas fully brominated BPA yields tetrabromobisphenol A (TBBPA). This means the brominated DHDPE derivative contains a higher weight percentage of bromine, a key element for flame retardancy, and avoids the flammable isopropylidene group found in TBBPA [1].

Bromine content potential
Class‑level inference
2× Br atoms
vs. TBBPA (octabromo vs. tetrabromo)
Reported higher bromine loading capacity for flame retardant derivatives.
Data to verify; synthesis and characterization may be needed.
Flame Retardant Additives Brominated Flame Retardants Polymer Additives

4,4'-Dihydroxydiphenyl ether Application Scenarios


Liquid Crystalline Poly(ester-imide) Synthesis

As evidenced by its ability to form a mobile nematic melt phase [1], 4,4'-dihydroxydiphenyl ether is the preferred monomer for developing processable liquid crystalline poly(ester-imide)s. This scenario is ideal for R&D teams aiming to create self-reinforcing plastics and high-modulus fibers for demanding structural applications.

Brominated Reactive Flame Retardant Synthesis

For scientists designing polymer-bound flame retardants, DHDPE provides a structural edge over BPA. Its capacity to be fully brominated to an octabromo derivative [1] makes it a superior building block for creating more efficient, higher-bromine-content reactive additives for use in engineered thermoplastics and thermosets.

Poly(arylene ether) Single-Ion Battery Electrolytes

DHDPE is a crucial monomer for producing poly(arylene ether)-based single-ion conductors, such as LiPHFE. In this application, it enables the creation of polymer electrolyte membranes that demonstrate exceptional device compatibility and stability, with full cells delivering a stable discharge capacity of 96 mAh/g over 100 cycles at 0.5 C [1]. This performance highlights its value in developing more robust and safer next-generation batteries.

Application
Selection Property
Validation Focus
Liquid crystalline polymer research
Mesophase formation ability
Melt processability and ordered structure development
Reactive flame retardant monomer studies
Bromine loading capacity
Flame retardancy efficiency in target polymer matrix
Single‑ion conductor electrolyte research
Poly(arylene ether) backbone architecture
Cycling stability and device compatibility

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